Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)-
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Overview
Description
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a pyrimidinylthio group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzoyl compounds, followed by the introduction of the pyrimidinylthio group through nucleophilic substitution reactions. The final step involves the acetamidation of the intermediate compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl): Shares structural similarities but differs in the functional groups attached to the acetamide moiety.
Benzoquinolinones: These compounds have a similar core structure but differ in their functional groups and overall molecular architecture.
Uniqueness
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(2-pyrimidinylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
128433-37-4 |
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Molecular Formula |
C20H15Cl2N3O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-25(18(26)12-28-20-23-9-4-10-24-20)17-8-7-13(21)11-15(17)19(27)14-5-2-3-6-16(14)22/h2-11H,12H2,1H3 |
InChI Key |
QDRNJVCRNGFJPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CSC3=NC=CC=N3 |
Origin of Product |
United States |
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